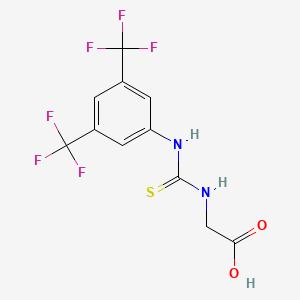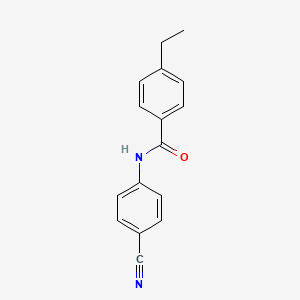
m-Tolyltetrazolium Red Formazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenyl-1-(m-tolyl)formazan: is a synthetic organic compound characterized by its vibrant color and complex structure. It belongs to the formazan family, which are known for their chromogenic properties. The molecular formula of this compound is C20H18N4, and it has a molecular weight of 314.39 g/mol . Formazans are widely used in various biochemical assays due to their ability to form colored complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan typically involves the reaction of diazonium salts with aldehyde hydrazones. The process can be summarized as follows:
Formation of Diazonium Salt: An aromatic amine is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aldehyde hydrazone under controlled conditions to form the formazan compound.
Industrial Production Methods: Industrial production of 3,5-Diphenyl-1-(m-tolyl)formazan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazonium Salt Formation: Using industrial-grade reagents and equipment.
Efficient Coupling Reaction: Ensuring complete reaction and minimal by-products through controlled temperature and pH conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diphenyl-1-(m-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: Conversion to tetrazolium salts.
Reduction: Formation of colorless compounds.
Substitution: Reactions with nucleophiles at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Tetrazolium salts.
Reduction Products: Colorless hydrazines.
Substitution Products: Various substituted formazans.
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-1-(m-tolyl)formazan has diverse applications in scientific research:
Chemistry: Used as a chromogenic reagent in analytical chemistry for detecting and quantifying various analytes.
Medicine: Investigated for its potential in diagnostic assays and as a marker for cellular metabolic activity.
Industry: Utilized in the development of dyes and pigments due to its intense coloration properties.
Wirkmechanismus
The mechanism of action of 3,5-Diphenyl-1-(m-tolyl)formazan involves its reduction by cellular dehydrogenases and reductases. The compound is reduced to form colored formazan crystals, which can be quantified spectrophotometrically. This reduction process is crucial in assays like the MTT assay, where the intensity of the color formed correlates with the number of viable cells .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Diphenylformazan
- 3,5-Diphenyl-1-(p-tolyl)formazan
- 3,5-Diphenyl-1-(o-tolyl)formazan
Comparison: 3,5-Diphenyl-1-(m-tolyl)formazan is unique due to its specific substitution pattern on the phenyl rings, which influences its chromogenic properties and reactivity. Compared to other formazans, it exhibits distinct colorimetric responses and stability under various conditions .
Eigenschaften
Molekularformel |
C20H18N4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20- |
InChI-Schlüssel |
TXSUIVPRHHQNTM-UKMVXUQGSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N/N=C(/C2=CC=CC=C2)\N=NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
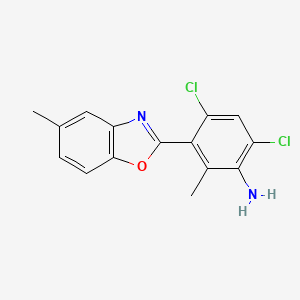
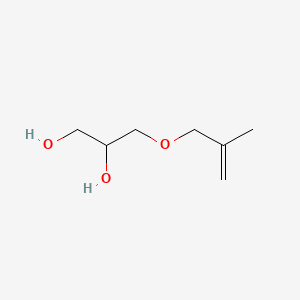
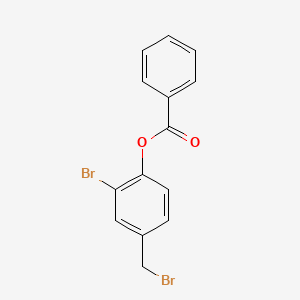
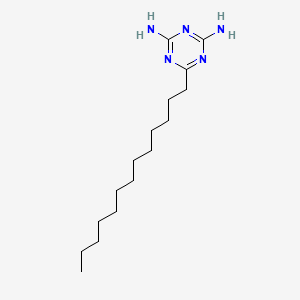
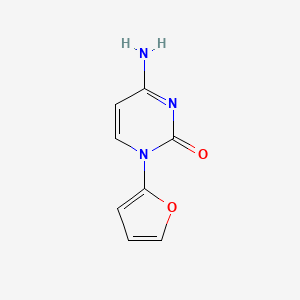
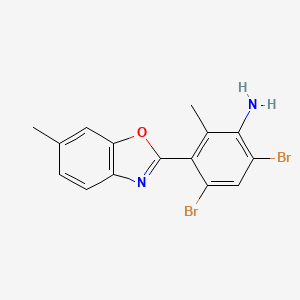
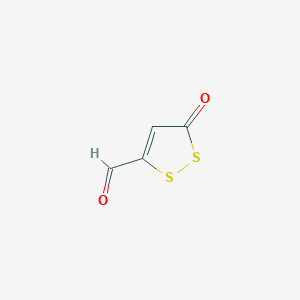
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
